2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-
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Overview
Description
2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- is a chiral organic compound with a unique structure that includes a hexanone backbone, an acetyloxy group, and a phenyl group
Preparation Methods
The synthesis of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- can be achieved through several routes. One common method involves the use of 2,5-hexanedione as a starting material. The compound can be synthesized via a biocatalytical approach, which offers high enantioselectivity (ee >99%) and involves the reduction of 2,5-hexanedione . Industrial production methods may include the oxidation of 2-hexanol or the Wacker-Hoechst process, which involves the direct oxidation of n-butene .
Chemical Reactions Analysis
2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used as a solvent and in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- can be compared with other similar compounds such as:
2-Hexanone: A simpler ketone with similar solvent properties but lacking the chiral and acetyloxy groups.
2,5-Hexanedione: A related compound used as a starting material in the synthesis of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-.
Methyl n-butyl ketone: Another ketone with similar industrial applications but different structural features
This compound’s unique structure, including its chiral center and functional groups, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
820247-74-3 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[(2R)-5-oxo-6-phenylhexan-2-yl] acetate |
InChI |
InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1 |
InChI Key |
JLIQXHRHUNDCLV-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)CC1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(CCC(=O)CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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